molecular formula C15H11Cl2N3 B2791270 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-83-9

7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Cat. No. B2791270
CAS RN: 477861-83-9
M. Wt: 304.17
InChI Key: PHFWKCGVGNJCJJ-UHFFFAOYSA-N
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Description

“7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is a quinazoline derivative. It has a molecular formula of C15H11Cl2N3 and a molecular weight of 304.17 .


Synthesis Analysis

Quinazoline derivatives have drawn significant attention in the synthesis and bioactivities research . The synthesis of quinazoline derivatives can be categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The InChI code for “7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) .


Chemical Reactions Analysis

Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities . The chemical modification of quinazoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Physical And Chemical Properties Analysis

“7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” is a solid compound . It has a molecular weight of 304.17 .

Scientific Research Applications

Antifungal Activity

Quinazoline derivatives have been reported to show significant antifungal activity . This makes them potential candidates for the development of new antifungal drugs.

Antiviral Activity

Quinazoline compounds have also been found to exhibit antiviral properties . This suggests that they could be used in the treatment of various viral infections.

Antidiabetic Activity

Some quinazoline derivatives have shown potential as antidiabetic agents . This could lead to the development of new treatments for diabetes.

Anticancer Activity

Quinazoline derivatives have been found to exhibit anticancer properties . For example, the synthesized compound N-(4-fluorophenyl)quinazolin-4-amine was found to show high anti-inflammatory activity, which is often associated with potential anticancer properties .

Anti-inflammatory Activity

Quinazoline derivatives, including 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine, have been found to exhibit anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Antibacterial Activity

Quinazoline derivatives have been reported to show significant antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antioxidant Activity

Quinazoline compounds have also been found to exhibit antioxidant properties . This suggests that they could be used in the treatment of diseases caused by oxidative stress.

Other Activities

In addition to the above, quinazoline derivatives have been found to exhibit a range of other biological activities, including analgesic, antipsychotic, antimalarial, and anti-Parkinsonism activities . This suggests a wide range of potential applications in medicinal chemistry.

Safety and Hazards

The safety information for “7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine” includes several precautionary statements such as P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-6-5-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFWKCGVGNJCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

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